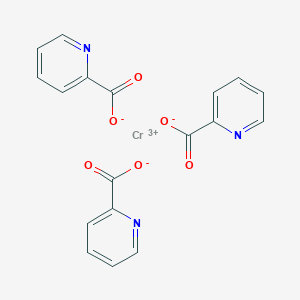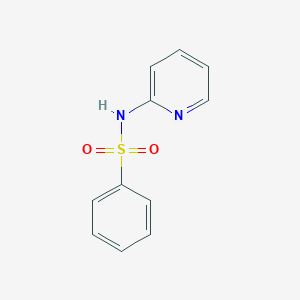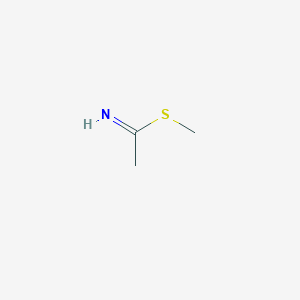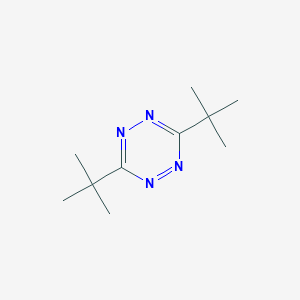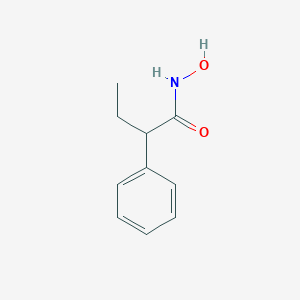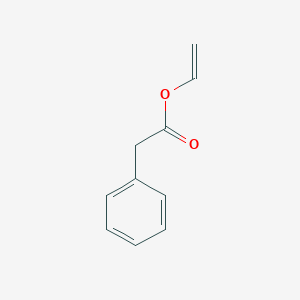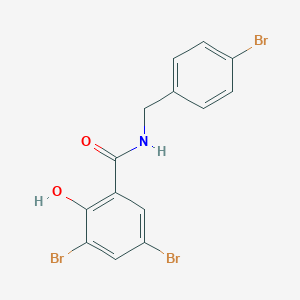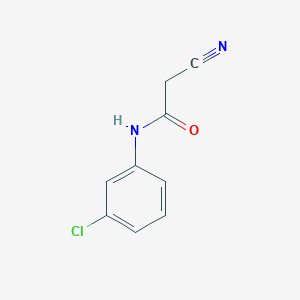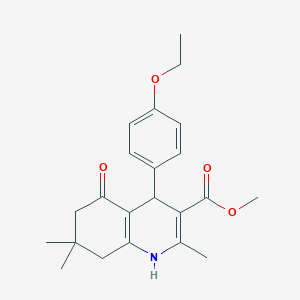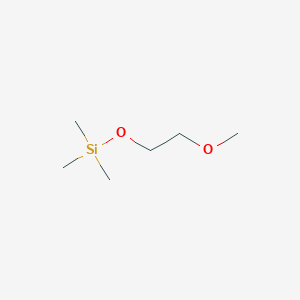![molecular formula C9H16N2O B102372 3,4,5,7,8,9,10,10a-octahydro-1H-pyrido[1,2-d][1,4]diazepin-2-one CAS No. 16620-84-1](/img/structure/B102372.png)
3,4,5,7,8,9,10,10a-octahydro-1H-pyrido[1,2-d][1,4]diazepin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5,7,8,9,10,10a-octahydro-1H-pyrido[1,2-d][1,4]diazepin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "octahydropyrido[1,2-d][1,4]diazepin-2-one" or "OPD" for short. OPD is a heterocyclic compound that contains a diazepine ring fused with a pyridine ring.
Mécanisme D'action
The mechanism of action of OPD is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. OPD has been shown to modulate the activity of various enzymes, including monoamine oxidase and acetylcholinesterase. OPD has also been shown to bind to various receptors in the brain, including the dopamine and serotonin receptors.
Effets Biochimiques Et Physiologiques
OPD has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that OPD can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that OPD can improve cognitive function and reduce symptoms of depression and anxiety. OPD has also been shown to have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
OPD has several advantages for use in lab experiments, including its high stability and low toxicity. However, OPD is a challenging compound to synthesize, and it may not be readily available in large quantities. Additionally, OPD has a complex structure, which may make it difficult to study its mechanism of action.
Orientations Futures
There are several future directions for research on OPD. One area of research is the development of new synthetic methods for OPD that are more efficient and cost-effective. Another area of research is the investigation of the mechanism of action of OPD, which may provide insights into its potential therapeutic applications. Additionally, there is a need for more in vivo studies to evaluate the safety and efficacy of OPD in animal models. Finally, there is a need for more studies to investigate the potential applications of OPD in materials science, including its use as a building block for the synthesis of novel materials.
Méthodes De Synthèse
OPD can be synthesized through various methods, including the reduction of 3,4,5,7,8,9,10,10a-octahydro-1H-pyrido[1,2-d][1,4]diazepine-2,6-dione with sodium borohydride or lithium aluminum hydride. Another method involves the reaction of 1,2-diaminopyridine with cyclohexanone in the presence of a reducing agent. The synthesis of OPD is a challenging process that requires careful optimization of reaction conditions to obtain high yields.
Applications De Recherche Scientifique
OPD has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, OPD has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and depression. In neuroscience, OPD has been shown to modulate the activity of various neurotransmitter systems, including the dopamine and serotonin systems. In materials science, OPD has been used as a building block for the synthesis of novel polymers and materials.
Propriétés
Numéro CAS |
16620-84-1 |
|---|---|
Nom du produit |
3,4,5,7,8,9,10,10a-octahydro-1H-pyrido[1,2-d][1,4]diazepin-2-one |
Formule moléculaire |
C9H16N2O |
Poids moléculaire |
168.24 g/mol |
Nom IUPAC |
3,4,5,7,8,9,10,10a-octahydro-1H-pyrido[1,2-d][1,4]diazepin-2-one |
InChI |
InChI=1S/C9H16N2O/c12-9-7-8-3-1-2-5-11(8)6-4-10-9/h8H,1-7H2,(H,10,12) |
Clé InChI |
BSRKEGXLHDDNPM-UHFFFAOYSA-N |
SMILES |
C1CCN2CCNC(=O)CC2C1 |
SMILES canonique |
C1CCN2CCNC(=O)CC2C1 |
Synonymes |
1,4,5,7,8,9,10,10a-Octahydropyrido[1,2-d][1,4]diazepin-2(3H)-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



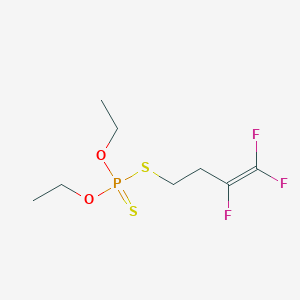
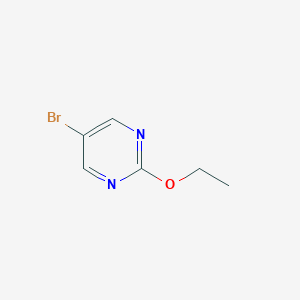
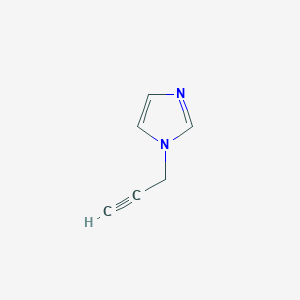
![11-Hydroxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one](/img/structure/B102298.png)
